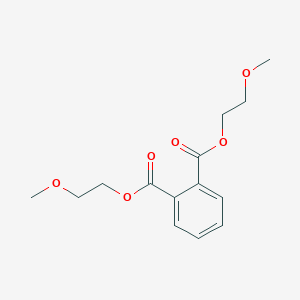

Bis(2-methoxyethyl) phthalate

Description

Properties

IUPAC Name |

bis(2-methoxyethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUIVCLOAAJSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Record name | Bis(2-methoxyethyl) phthalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bis(2-methoxyethyl)_phthalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025094 | |

| Record name | Di(2-methoxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless liquid; [HSDB] | |

| Record name | Bis(2-methoxyethyl) phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

340 °C, BP: 230 deg at 10 mm Hg | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

410 °F (210 °C) (Open cup) | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1596 g/cu m at 20 °C | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Bis(2-methoxyethyl) phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, PRACTICALLY COLORLESS, OILY LIQ | |

CAS No. |

117-82-8 | |

| Record name | Bis(2-methoxyethyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methoxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-methoxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68W8XUO221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -45 °C | |

| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bis(2-methoxyethyl) phthalate chemical properties

An In-depth Technical Guide to the Chemical Properties of Bis(2-methoxyethyl) Phthalate (B1215562)

Introduction

Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester characterized by a benzene-1,2-dicarboxylate core with two 2-methoxyethyl ester side chains.[1][2] Historically utilized as a specialty plasticizer, particularly for cellulose (B213188) ester plastics, and as a solvent, its application has been curtailed due to health concerns.[1][3] This document provides a comprehensive overview of its chemical and physical properties, metabolic pathway, and general experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and General Properties

DMEP is identified by the CAS Number 117-82-8.[1][2][3][4][5][6][7][8][9][10] It is a diester resulting from the esterification of phthalic acid or phthalic anhydride (B1165640) with two molecules of 2-methoxyethanol (B45455).[1][4]

| Identifier | Value |

| IUPAC Name | bis(2-methoxyethyl) benzene-1,2-dicarboxylate[2][10] |

| Synonyms | Di(2-methoxyethyl) phthalate, Dimethyl glycol phthalate, Kesscoflex MCP, Kodaflex DMEP[1][2][6] |

| CAS Number | 117-82-8[1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₄H₁₈O₆[1][2][5][6][11][7][9][10][12] |

| Molecular Weight | 282.29 g/mol [2][6][11] |

| Canonical SMILES | COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC[3][10] |

| InChIKey | HSUIVCLOAAJSRE-UHFFFAOYSA-N[3][9][10][13] |

Physicochemical Properties

DMEP exists as a practically colorless, oily liquid with a very slight, mild aromatic odor.[1][13] It is noted to be stable and less volatile than dibutyl phthalate.[2][13]

| Property | Value | Conditions |

| Physical State | Light-colored, clear, oily liquid[1][13] | Ambient |

| Melting Point | -40 °C to -55 °C[1][3][14] | |

| Boiling Point | 340 °C[1][10][14] | |

| 230 °C[4] | at 10 mm Hg | |

| Density | 1.170 g/cm³[3] | |

| 1.173 g/mL[4][15] | at 20 °C | |

| 1170 kg/m ³[1] | at 15 °C | |

| Vapor Pressure | <0.013 kPa[1] | at 20 °C |

| 23 hPa[14] | at 20 °C | |

| Refractive Index | 1.502 to 1.503[5][10] | at 20 °C/D |

| Viscosity | 32 cP[2][13] | |

| Henry's Law Constant | 2.8 x 10⁻³ atm·m³/mol[1] | at 25 °C |

Solubility and Partitioning Behavior

| Property | Value | Conditions |

| Water Solubility | 0.9 g/L (900 mg/L)[1] | at 20 °C |

| 8500 mg/L[2][4][10][13] | at 25 °C | |

| Partition Coefficient (log Kow) | 1.11 (estimated)[13] | |

| 2.9[1] | ||

| Soil Adsorption Coefficient (Koc) | 38 (estimated)[2][13] |

The estimated soil adsorption coefficient (Koc) of 38 suggests that this compound is expected to have very high mobility in soil.[2][13]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Technique | Data Reference |

| Infrared (IR) Spectroscopy | Sadtler Research Laboratories IR grating collection: 14[13]. The NIST WebBook provides evaluated IR spectra.[9][12] |

| Ultraviolet (UV) Spectroscopy | Sadtler Research Laboratories Spectral Collection: 11[13] |

| ¹H NMR Spectroscopy | Sadtler Research Laboratories Spectral Collection: 1120[13] |

| Raman Spectroscopy | Sadtler Research Laboratories Spectral Collection: 494[13] |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization).[8][9] A GC-MS spectrum is also available for reference.[6][7] |

Safety and Hazard Profile

| Property | Value | Method |

| Flash Point | 185 °C / 365 °F[10][14] | |

| 194 °C[1] | Open Cup | |

| ~200 °C[3] | ||

| 121 °C / 250 °F | Closed Cup | |

| Autoignition Temperature | 390 °C / 734 °F[3] | |

| 399 °C / 750 °F[2] |

This compound is classified as a reproductive toxicant, with hazard statements indicating it may damage fertility or the unborn child.[14] It is a known experimental teratogen and has reported reproductive effects.[4][13] When heated to decomposition, it emits acrid smoke and irritating fumes.[4][13]

Experimental Protocols

Detailed, specific experimental protocols for the determination of DMEP's properties are not available in the provided search results. However, this section outlines the standard methodologies generally employed for such characterizations.

General Methodologies for Physicochemical Property Determination:

-

Melting and Boiling Points: Determined using techniques such as Differential Scanning Calorimetry (DSC) for melting point and distillation apparatus under controlled pressure for boiling point, following OECD Guideline 102 and 103, respectively.

-

Density: Measured using a pycnometer or a digital density meter according to OECD Guideline 109.

-

Water Solubility: The column elution method or the flask-shaking method (OECD Guideline 105) are standard procedures.

-

Partition Coefficient (n-octanol/water): Typically determined using the HPLC method (OECD Guideline 117) or the shake-flask method (OECD Guideline 107).

-

Spectroscopic Analysis:

-

NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).

-

IR: Analysis is performed using an FTIR spectrometer with either a liquid film on KBr plates or a solution in a suitable solvent (e.g., CCl₄).[12]

-

MS: Mass spectra are obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI).

-

Visualizations

Metabolic Pathway of DMEP

In vivo, DMEP is known to undergo rapid hydrolysis. The primary metabolic pathway involves its breakdown into 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). The 2-methoxyethanol is subsequently oxidized to methoxyacetic acid (MAA), a key metabolite linked to its toxicity.[1]

Caption: Metabolic breakdown of this compound (DMEP) in vivo.

Generalized Experimental Workflow for Chemical Characterization

The process of characterizing a chemical like DMEP follows a logical progression from sample acquisition to final data analysis and reporting.

Caption: Generalized workflow for the physicochemical characterization of a chemical compound.

Structure-Application Relationship

The molecular structure of DMEP, featuring a rigid aromatic ring and flexible, polar ether-containing side chains, dictates its primary applications as a plasticizer and solvent.

Caption: Relationship between DMEP's chemical structure and its industrial applications.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Dimethoxyethyl phthalate | C14H18O6 | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 117-82-8 [chemicalbook.com]

- 5. This compound(117-82-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. ez.restek.com [ez.restek.com]

- 7. ez.restek.com [ez.restek.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. accustandard.com [accustandard.com]

- 12. This compound [webbook.nist.gov]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. 044089.18 [thermofisher.com]

An In-depth Technical Guide to Bis(2-methoxyethyl) Phthalate: Molecular Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a phthalate ester that has seen historical use as a plasticizer. Due to health concerns, its application is now significantly restricted. This document delves into its molecular structure, physicochemical properties, a generalized synthesis protocol, a detailed analytical methodology for its detection, and its metabolic fate.

Molecular Structure and Identification

Bis(2-methoxyethyl) phthalate is a diester of phthalic acid and 2-methoxyethanol (B45455). The central structural feature is a benzene-1,2-dicarboxylate core to which two 2-methoxyethyl ester groups are attached.

| Identifier | Value |

| IUPAC Name | bis(2-methoxyethyl) benzene-1,2-dicarboxylate[1] |

| Common Name | This compound, Di(2-methoxyethyl) phthalate (DMEP)[2] |

| CAS Number | 117-82-8[2][3] |

| Chemical Formula | C₁₄H₁₈O₆[2][3][4] |

| Molecular Weight | 282.29 g/mol [3][4] |

| SMILES String | COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC[1][2] |

| InChI Key | HSUIVCLOAAJSRE-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

BMEP is a colorless, oily liquid with a very slight odor.[5] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Appearance | Colorless, oily liquid | [5] |

| Melting Point | -42.4 °C | [6] |

| Boiling Point | 230 °C at 10 mm Hg | [6] |

| Density | 1.173 g/mL at 20 °C | [6] |

| Solubility in Water | 8500 mg/L at 25 °C | [5][6] |

| Flash Point | 210 °C (Open cup) | [4] |

| Refractive Index | 1.503 at 20 °C | [6] |

Synthesis of this compound: A Generalized Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with 2-methoxyethanol in the presence of an acid catalyst.[7] The following is a generalized laboratory-scale protocol.

Reaction Scheme:

Materials:

-

Phthalic anhydride

-

2-Methoxyethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine phthalic anhydride (1.0 equivalent), 2-methoxyethanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Add toluene to the flask.

-

Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of phthalates, including BMEP, in various matrices.[3][8]

Experimental Protocol:

1. Sample Preparation (General Procedure for Solid Matrices):

-

Extraction: Accurately weigh a homogenized sample into a glass vial. Add a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).

-

Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated phthalate).

-

Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to facilitate extraction.

-

Centrifugation/Filtration: Centrifuge or filter the extract to remove solid particles.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent GC or equivalent |

| Mass Spectrometer | Agilent MS or equivalent |

| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

3. Data Analysis:

-

Identification: The identification of this compound is based on the retention time and the comparison of the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification: Quantification is typically performed using the internal standard method by creating a calibration curve with known concentrations of BMEP.

Metabolic Pathway

In biological systems, this compound undergoes metabolic transformation. The primary metabolic pathway involves hydrolysis of the ester linkages, followed by oxidation.

The metabolism of BMEP proceeds as follows:

-

Hydrolysis to Monoester: BMEP is first hydrolyzed by esterases to form mono(2-methoxyethyl) phthalate (MMEP) and one molecule of 2-methoxyethanol.[5]

-

Further Hydrolysis: MMEP can be further hydrolyzed to phthalic acid and a second molecule of 2-methoxyethanol.

-

Oxidation: The released 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA).[5]

It is important to note that both 2-methoxyethanol and methoxyacetic acid are recognized as reproductive and developmental toxicants, which is a primary reason for the health concerns associated with BMEP exposure.[5]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, analysis, and metabolism of this compound. The information presented, including the structured data tables and detailed experimental protocols, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided diagrams offer a clear visual representation of the key chemical and biological processes associated with this compound. Due to its toxicological profile, handling of this compound should be conducted with appropriate safety precautions in a laboratory setting.

References

- 1. WO2009039018A1 - Plasticizer - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. Dimethoxyethyl phthalate | C14H18O6 | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ez.restek.com [ez.restek.com]

- 7. Page loading... [guidechem.com]

- 8. restek.com [restek.com]

Bis(2-methoxyethyl) phthalate synthesis and characterization

An in-depth technical guide on the synthesis and characterization of Bis(2-methoxyethyl) phthalate (B1215562).

Introduction

Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester characterized by a diester structure where a benzenedicarboxylic acid head group is linked to two 2-methoxyethanol (B45455) side chains.[1][2] Its chemical formula is C14H18O6, and it has a molecular weight of approximately 282.29 g/mol .[3][4] Historically, DMEP was utilized as a specialty plasticizer, particularly in cellulose (B213188) ester plastics, and as a solvent.[1] However, its use has been significantly curtailed due to concerns about its teratogenic, reproductive, and fetotoxic effects observed in animal studies.[1][5] This document provides a detailed technical overview of its synthesis and a comprehensive guide to its characterization using modern analytical techniques.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of phthalic anhydride (B1165640) with 2-methoxyethanol.[5][6] This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or can be performed non-catalytically at elevated temperatures to drive the reaction towards the formation of the diester.[5][6]

General Reaction Scheme

The overall chemical reaction is as follows:

Phthalic Anhydride + 2 (2-Methoxyethanol) → this compound + Water

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

Phthalic anhydride

-

2-Methoxyethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[5]

-

Toluene (B28343) or xylene (for azeotropic water removal)

-

5% Sodium bicarbonate solution (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark trap and reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer or temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup : Equip a three-necked round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.

-

Charging Reactants : To the flask, add phthalic anhydride (1.0 eq), 2-methoxyethanol (2.2 eq), a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq), and a sufficient volume of toluene to fill the Dean-Stark trap.

-

Heating and Reflux : Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Monitoring : Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the solution with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing : Further wash the organic layer with water and then with a saturated brine solution to remove any remaining impurities.

-

Drying : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification : Filter off the drying agent. Remove the solvent and excess 2-methoxyethanol under reduced pressure using a rotary evaporator. For higher purity, the resulting crude oil can be purified by vacuum distillation.[6]

Caption: Synthesis workflow for this compound.

Characterization of this compound

To confirm the identity, structure, and purity of the synthesized product, a combination of analytical techniques is employed.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈O₆ | [3] |

| Molecular Weight | 282.29 g/mol | [2] |

| CAS Number | 117-82-8 | [3] |

| Appearance | Colorless to pale yellow, oily liquid | [5] |

| Boiling Point | 230 °C at 10 mm Hg | [6] |

| Melting Point | -35 °C to -55 °C | [2][5] |

| Density | ~1.17 g/mL at 20 °C | [2][6] |

| Water Solubility | 8500 mg/L (0.85% w/w) | [2][4][5] |

Spectroscopic Analysis

¹H NMR spectroscopy is used to determine the proton environment in the molecule, confirming the presence of the aromatic ring and the methoxyethyl ester groups.

Experimental Protocol (General):

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the resulting Free Induction Decay (FID) to obtain the spectrum for analysis.

¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Description |

| ~7.7 | 2H | Multiplet | Aromatic protons (ortho) |

| ~7.5 | 2H | Multiplet | Aromatic protons (meta) |

| ~4.4 | 4H | Triplet | -COO-CH₂ -CH₂-O- |

| ~3.7 | 4H | Triplet | -COO-CH₂-CH₂ -O- |

| ~3.4 | 6H | Singlet | -O-CH₃ |

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

-

For a liquid sample, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Place the plates or press the ATR crystal into the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Key IR Absorption Peaks:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2930-2880 | C-H stretch | Alkane (CH₂, CH₃) |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1280, ~1120 | C-O stretch | Ester and Ether linkage |

| ~740 | C-H bend (out-of-plane) | Ortho-disubstituted benzene |

Reference for IR data interpretation.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) is a common method used for this analysis.

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.

-

The sample is ionized in the source (e.g., using a 70 eV electron beam for EI).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion to generate the mass spectrum.

Key Mass Spectrum Fragments (EI):

| m/z Value | Ion Fragment Description |

| 282 | [M]⁺: Molecular ion (C₁₄H₁₈O₆)⁺ |

| 163 | Phthalic acid mono(2-methoxyethyl) ester fragment |

| 149 | Phthalic anhydride protonated fragment [C₈H₅O₃]⁺ |

| 59 | Methoxyethyl fragment [CH₃OCH₂]⁺ |

Reference for MS data.[3]

Caption: General workflow for the characterization of synthesized compounds.

Conclusion

This technical guide outlines the standard synthesis and comprehensive characterization of this compound. The synthesis is reliably achieved through the acid-catalyzed esterification of phthalic anhydride and 2-methoxyethanol. The identity and purity of the final product are unequivocally confirmed through a suite of analytical methods, including NMR and IR spectroscopy and mass spectrometry. The data and protocols provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of phthalate esters.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. Dimethoxyethyl phthalate | C14H18O6 | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 117-82-8 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

A Technical Guide to the Environmental Fate and Transport of Bis(2-methoxyethyl) Phthalate (BMEP)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the environmental fate, transport, and degradation of bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a chemical historically used as a plasticizer.[1] Understanding its behavior in the environment is critical for assessing potential exposure and ecological risk.

Physicochemical Properties

The environmental distribution of BMEP is governed by its fundamental physical and chemical properties. It is a colorless to pale yellow, oily liquid with limited water solubility.[2][3] Its relatively low vapor pressure and Henry's Law constant suggest it is not highly volatile from soil or water surfaces.[2] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) phthalate

| Property | Value | Reference |

| CAS Number | 117-82-8 | [1][4] |

| Molecular Formula | C₁₄H₁₈O₆ | [1][4] |

| Molar Mass | 282.29 g/mol | [1][3] |

| Physical State | Light-colored, clear liquid | [5] |

| Melting Point | -35°C to -55°C | [1][2] |

| Boiling Point | 285-290°C | [2] |

| Density | 1.11 - 1.170 g/cm³ | [1][2] |

| Water Solubility | 8,500 mg/L (0.85% w/w) | [1][2][3] |

| Vapor Pressure (estimated) | 2.3 x 10⁻⁴ mm Hg at 25°C | [2][3] |

| Henry's Law Constant (est.) | 2.8 x 10⁻¹³ atm-m³/mole | [2] |

| Log Kow (estimated) | 1.11 | [2] |

Environmental Fate and Transport

BMEP released into the environment will partition between air, water, and soil compartments. Its ultimate fate is determined by a combination of transport and degradation processes.

The diagram below illustrates the primary pathways for BMEP's movement and transformation in the environment. Due to its high water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc), BMEP is expected to be highly mobile in soil and primarily reside in the aqueous phase.

Caption: Conceptual model of BMEP's environmental fate and transport pathways.

BMEP is expected to exist primarily in the vapor phase in the atmosphere.[3] Its atmospheric persistence is limited by its reaction with photochemically-produced hydroxyl (OH) radicals.[2][3] The estimated atmospheric half-life is approximately 20 hours.[2][3] BMEP also contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[2][3]

In aquatic systems, BMEP is not expected to volatilize significantly from water surfaces due to its low Henry's Law constant.[2] Based on its estimated soil adsorption coefficient (Koc) of 38, BMEP is not expected to adsorb strongly to suspended solids and sediment.[2][3] The primary degradation pathways in water are abiotic hydrolysis and biodegradation.[6]

In soil, BMEP is predicted to have very high mobility.[2][3] This mobility, a result of its low Koc value, indicates a potential for leaching into groundwater. Volatilization from dry soil surfaces is considered negligible based on its estimated vapor pressure.[2] The main degradation route in soil is expected to be biodegradation.[6]

Table 2: Key Environmental Fate and Transport Parameters for BMEP

| Parameter | Value | Interpretation | Reference |

| Soil Adsorption Coefficient (Koc) | 38 (estimated) | Very High Mobility in Soil | [2][3] |

| Bioconcentration Factor (BCF) | 1.4 (estimated in fish) | Low potential for bioconcentration | [2] |

| Atmospheric Half-Life | ~20 hours (reaction with OH radicals) | Low persistence in air | [2][3] |

| Hydrolysis Half-Life (at 25°C) | 1.3 years (at pH 7), 49 days (at pH 8) | Degradation via hydrolysis is significant, especially under alkaline conditions | [2] |

Degradation Pathways

BMEP can be transformed in the environment by both abiotic and biotic processes.

-

Hydrolysis : The ester linkages in BMEP are susceptible to hydrolysis. A base-catalyzed second-order hydrolysis rate constant has been estimated at 0.16 L/mole-sec.[2] This corresponds to half-lives of 1.3 years at a neutral pH of 7 and a much faster 49 days at a slightly alkaline pH of 8.[2] This indicates that hydrolysis can be a significant degradation pathway, particularly in alkaline waters.

-

Photolysis : As previously mentioned, BMEP may undergo direct photolysis from sunlight exposure in both the atmosphere and surface waters.[2][3]

BMEP is considered to be susceptible to biodegradation.[2] Studies on other phthalate esters show a common pathway involving enzymatic hydrolysis of the diester to a monoester and an alcohol, followed by further degradation.[7] In pregnant rats, BMEP rapidly undergoes hydrolysis to form mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME).[5] The 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA), a known developmental toxicant.[5] A study using an enzyme from Nocardia erythropolis showed 19.3% biodegradation of BMEP, supporting its susceptibility to microbial breakdown.[2]

Caption: Primary biotic degradation pathway of BMEP observed in metabolic studies.

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. BMEP has a low estimated bioconcentration factor (BCF) of 1.4 in fish.[2] This low BCF value, which is consistent with its low estimated log Kow of 1.11, suggests that the potential for BMEP to bioconcentrate in aquatic organisms is low.[2]

Experimental Protocols

The data presented in this guide are derived from both experimental measurements and validated estimation methods.

Many of the reported physicochemical and environmental fate properties for BMEP are estimated using quantitative structure-activity relationship (QSAR) models and other computational techniques.

-

Hydrolysis Rate Constant : Estimated using a structure estimation method that considers the chemical structure's susceptibility to hydrolysis.[2]

-

Atmospheric Half-Life : Calculated from an estimated rate constant for the vapor-phase reaction with OH radicals, derived from a structure estimation method.[2][3]

-

Koc and BCF : Estimated using regression-derived equations that correlate these parameters with more easily measured properties like water solubility or the octanol-water partition coefficient (Kow).[2][3]

A standard method for experimentally determining soil adsorption is the batch equilibrium method (e.g., following OECD Guideline 106). This protocol involves equilibrating solutions of the chemical at various concentrations with a known amount of soil or sediment.

Caption: General experimental workflow for a batch equilibrium soil adsorption study.

The susceptibility of a chemical to biodegradation can be assessed using standardized screening tests, such as the OECD 301 series ("Ready Biodegradability"). In a typical aerobic test, a microbial inoculum (e.g., from activated sludge) is exposed to the test chemical as the sole carbon source.[7] Degradation is monitored over 28 days by measuring oxygen consumption or carbon dioxide evolution. A result of >60% degradation within a 10-day window indicates the substance is "readily biodegradable."

The determination of phthalates in environmental samples (water, soil, sediment) typically involves solvent extraction to isolate the compounds from the matrix, followed by cleanup steps to remove interferences.[8] The final analysis is most commonly performed using gas chromatography (GC) coupled with a mass spectrometer (MS) for definitive identification and quantification, as described in methodologies like EPA Method 606.[8][9]

Conclusion

-

High Mobility : BMEP is expected to be highly mobile in soil and has a low affinity for sediment, posing a potential risk for groundwater contamination through leaching.[2]

-

Moderate Persistence : It is degraded in the atmosphere within a day and undergoes hydrolysis in water, with the rate increasing significantly in alkaline conditions.[2][3]

-

Susceptible to Biodegradation : BMEP is susceptible to microbial degradation, which is a primary attenuation process in soil and water.[2]

-

Low Bioaccumulation Potential : The low estimated BCF and log Kow indicate that BMEP is unlikely to accumulate to high levels in aquatic organisms.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Dimethoxyethyl phthalate | C14H18O6 | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

Degradation Pathways of Bis(2-methoxyethyl) phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), a phthalate ester historically used as a plasticizer, is of toxicological concern due to its reproductive and developmental effects. Understanding its degradation pathways is crucial for assessing its environmental fate and biological impact. This technical guide provides a comprehensive overview of the known degradation pathways of BMEP, including metabolic, microbial, and abiotic routes. While specific data for BMEP is limited in some areas, this guide synthesizes the available information and draws parallels with closely related phthalate esters to provide a thorough understanding of its transformation processes. This document includes detailed descriptions of degradation pathways, quantitative data where available, experimental protocols, and visualizations to aid in research and development.

Introduction

Bis(2-methoxyethyl) phthalate (CAS No. 117-82-8) is a diester of phthalic acid and 2-methoxyethanol (B45455).[1] Like other phthalates, it is not chemically bound to the polymer matrix in plastics and can leach into the environment, leading to human exposure. The primary concern with BMEP exposure is its potential for reproductive and developmental toxicity, which has been attributed to its metabolic products. This guide details the transformation of BMEP through various biological and environmental processes.

Metabolic Degradation in Mammals

The most well-documented degradation pathway for BMEP is its metabolism in mammals, primarily studied in rats. The metabolic cascade involves a two-step process: hydrolysis followed by oxidation.

Phase I: Hydrolysis

Upon ingestion, BMEP is rapidly hydrolyzed by esterases in the gut and other tissues. This enzymatic cleavage breaks one of the ester bonds, yielding two primary metabolites: mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME).[1]

Phase II: Oxidation

Following hydrolysis, the released 2-methoxyethanol undergoes further oxidation. Alcohol dehydrogenase and aldehyde dehydrogenase enzymes are responsible for converting 2-ME into its principal toxic metabolite, methoxyacetic acid (MAA).[1] MAA is considered to be the primary agent responsible for the testicular and developmental toxicity associated with BMEP exposure.

Microbial Degradation

Specific studies on the microbial degradation of BMEP are scarce. However, the general principles of phthalate biodegradation by microorganisms are well-established and can be extrapolated to BMEP. The microbial degradation of phthalates is a key process in their environmental removal.

General Pathway of Phthalate Biodegradation

Microbial degradation of phthalate esters is typically initiated by the enzymatic hydrolysis of the ester bonds, similar to the metabolic pathway in mammals. This process is carried out by various bacteria, including species of Rhodococcus and Pseudomonas.

The initial hydrolysis of a dialkyl phthalate results in the formation of a monoalkyl phthalate and an alcohol. The monoalkyl phthalate is then further hydrolyzed to phthalic acid and another alcohol molecule. Phthalic acid can then be further metabolized through various aromatic degradation pathways, ultimately leading to intermediates of central metabolism, such as acetyl-CoA and succinate, which can be used by the microorganisms for energy and biomass production.

Key Microorganisms

While no specific microorganisms have been identified for BMEP degradation, several bacterial genera are known for their ability to degrade a wide range of phthalates:

-

Rhodococcus : Species such as Rhodococcus ruber have been shown to efficiently degrade high molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP) by first hydrolyzing it to phthalic acid.

-

Pseudomonas : Various Pseudomonas species are known to utilize phthalates as a sole carbon and energy source, breaking them down into simpler compounds.

-

Mycobacterium : Certain Mycobacterium species have also been identified as capable of degrading phthalate esters.

Abiotic Degradation

Hydrolysis

Hydrolysis of phthalate esters can occur under both acidic and alkaline conditions, although the rates are generally slow at neutral environmental pH. The process involves the cleavage of the ester bonds to form the corresponding monoester and alcohol, and eventually phthalic acid. Factors such as temperature and pH significantly influence the rate of hydrolysis. For many phthalates, abiotic hydrolysis is a much slower process compared to biodegradation.

Photolysis

Phthalates can undergo photodegradation when exposed to sunlight, particularly in the presence of photosensitizing substances found in natural waters. This process can involve direct photolysis, where the phthalate molecule itself absorbs light, or indirect photolysis, mediated by reactive species like hydroxyl radicals. The efficiency of photolysis depends on factors such as the intensity of solar radiation, the presence of other substances in the water, and the specific chemical structure of the phthalate.

Quantitative Data

Quantitative data on the degradation of BMEP is very limited. The following table summarizes available information and provides data for related compounds for comparative purposes.

| Compound | Degradation Process | Matrix | Parameter | Value | Reference |

| BMEP | Metabolic | Rat | Primary Metabolites | MMEP, 2-ME, MAA | [1] |

| DEHP | Microbial (Rhodococcus ruber) | Water | Degradation | 100 mg/L in 3 days | |

| DBP | Microbial (Rhodococcus sp.) | Liquid Culture | Optimal pH | 8.0 | |

| DBP | Microbial (Rhodococcus sp.) | Liquid Culture | Optimal Temperature | 30°C | |

| Various Phthalates | Photolysis | Aqueous | Half-life | Varies (days to years) |

Note: Data for DEHP (di(2-ethylhexyl) phthalate) and DBP (dibutyl phthalate) are provided as examples of microbial degradation of phthalates. Specific quantitative data for BMEP is not available in the reviewed literature.

Experimental Protocols

Microbial Degradation Studies

-

Isolation of Degrading Microorganisms : Soil or water samples from contaminated sites are enriched in a mineral salt medium containing the target phthalate as the sole carbon source.

-

Identification of Microorganisms : Isolated strains are identified using 16S rRNA gene sequencing.

-

Degradation Assays :

-

Batch cultures are set up with a defined concentration of the phthalate in a mineral salt medium and inoculated with the isolated microbial strain.

-

Control flasks (without inoculum or with heat-killed inoculum) are included.

-

Samples are taken at regular intervals and analyzed for the disappearance of the parent compound and the appearance of metabolites.

-

-

Analytical Methods : High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to quantify the phthalate and its degradation products.

Abiotic Degradation Studies

-

Hydrolysis :

-

Sterile aqueous solutions of the phthalate are prepared at different pH values (e.g., 4, 7, and 9).

-

Solutions are incubated at a constant temperature in the dark.

-

Samples are collected over time and analyzed for the parent compound concentration.

-

-

Photolysis :

-

Aqueous solutions of the phthalate are exposed to a light source that simulates natural sunlight.

-

Control samples are kept in the dark.

-

The concentration of the phthalate is monitored over time to determine the rate of photodegradation.

-

Conclusion

The degradation of this compound is a multi-faceted process involving metabolic, microbial, and abiotic pathways. The primary metabolic pathway in mammals is well-characterized and leads to the formation of the toxic metabolite, methoxyacetic acid. While specific data on the microbial and abiotic degradation of BMEP are lacking, the general principles of phthalate degradation suggest that it is susceptible to hydrolysis and breakdown by various microorganisms in the environment. Further research is needed to isolate and characterize specific BMEP-degrading microorganisms, to quantify the rates of abiotic degradation under different environmental conditions, and to fully elucidate the environmental fate of this compound. The methodologies and comparative data presented in this guide provide a framework for future investigations into the degradation of BMEP.

References

Bis(2-methoxyethyl) Phthalate: A Technical Guide to its Endocrine-Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP), also known as di(2-methoxyethyl) phthalate (DMEP), is a plasticizer that has been identified as a significant endocrine-disrupting chemical (EDC). Extensive research has demonstrated its reproductive and developmental toxicity, primarily mediated through its metabolites, 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA). This technical guide provides an in-depth overview of the endocrine-disrupting properties of BMEP, focusing on its effects on the male reproductive system, steroidogenesis, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological processes.

Endocrine-Disrupting Effects of Bis(2-methoxyethyl) Phthalate

BMEP exerts its endocrine-disrupting effects primarily by interfering with the production and function of hormones essential for normal reproductive development and function. The primary target of BMEP's toxicity is the male reproductive system, with in vivo studies consistently demonstrating testicular atrophy, reduced sperm quality, and altered hormone levels following exposure.

In Vivo Toxicity Data

Animal studies, predominantly in rats, have established a clear dose-response relationship for the reproductive toxicity of BMEP. Key quantitative findings from these studies are summarized in the tables below.

Table 1: In Vivo Reproductive Toxicity of this compound in Male Rats

| Endpoint | Species | Dosing Regimen | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |

| Testes Weight | Rat | Oral gavage, 12 treatments over 16 days | 100 | 1000 | Severe reduction in absolute and relative testes weight; seminiferous tubule atrophy, sperm degeneration. | Topping, 1984 |

| Sperm Abnormality | Rat | Oral gavage, 11 days | Not established | 1500 | Dose-related increases in the frequency of abnormal sperm heads. | Cassidy et al., 1983 |

| Reproductive Organ Toxicity | Rat | - | 100 | 1000 | Based on a decrease in testes weight. | - |

Table 2: Developmental Toxicity of this compound in Rats

| Endpoint | Species | Dosing Regimen | NOAEL (mg/kg bw) | LOAEL (mg/kg bw) | Key Findings | Reference |

| Embryotoxicity, Fetotoxicity, and Teratogenicity | Rat | Intraperitoneal injection, single dose on GD 10, 11, 12, 13, or 14 | Not established | ~291 (1.03 mmol/kg) | Decreased fetal weight, increased frequency of dead or resorbed fetuses, central nervous system and skeletal malformations. | Parkhie et al., 1982 |

Mechanism of Action: The Role of Metabolites

BMEP is rapidly hydrolyzed in the body to its primary metabolites: 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). 2-ME is further oxidized to methoxyacetic acid (MAA), which is considered the primary toxicant responsible for the reproductive and developmental effects observed after BMEP exposure.[1][2]

Disruption of Steroidogenesis

A key mechanism underlying the endocrine-disrupting effects of BMEP and its metabolites is the inhibition of steroidogenesis, the biological process of producing steroid hormones from cholesterol. This disruption primarily affects the production of testosterone (B1683101) in the Leydig cells of the testes.

Impact on Steroidogenic Gene Expression

Studies on other phthalates and the metabolites of BMEP have shown that they can down-regulate the expression of key genes involved in the steroidogenic pathway. These genes code for enzymes and transport proteins crucial for testosterone synthesis. While direct studies on BMEP's effect on all steroidogenic genes are limited, the known effects of its metabolite MAA and other phthalates suggest a similar mechanism of action.

Table 3: Effects of Phthalates and Metabolites on Steroidogenic Gene Expression

| Gene | Function | Effect of Phthalate/Metabolite Exposure |

| StAR (Steroidogenic Acute Regulatory Protein) | Transports cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. | Down-regulation of expression.[3][4][5] |

| CYP11A1 (Cytochrome P450 side-chain cleavage) | Converts cholesterol to pregnenolone (B344588). | Down-regulation of expression.[3] |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Involved in the conversion of pregnenolone and progesterone (B1679170) to androgens. | Down-regulation of expression. |

| HSD3B (3β-hydroxysteroid dehydrogenase) | Converts pregnenolone to progesterone. | Down-regulation of expression.[3] |

| HSD17B (17β-hydroxysteroid dehydrogenase) | Converts androstenedione (B190577) to testosterone. | Down-regulation of expression.[3] |

Signaling Pathways Affected by BMEP Metabolites

The toxic metabolites of BMEP, particularly MAA, are known to interfere with several signaling pathways that regulate steroidogenesis and testicular function.

Diagram 1: BMEP Metabolism and Disruption of Testicular Steroidogenesis

Caption: Metabolism of BMEP and inhibition of testicular steroidogenesis by its metabolite MAA.

Diagram 2: Signaling Pathways Disrupted by Methoxyacetic Acid (MAA)

Caption: Key signaling pathways disrupted by the BMEP metabolite, methoxyacetic acid (MAA).

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the assessment of BMEP's endocrine-disrupting properties. These protocols are based on standardized OECD guidelines and common laboratory practices.

In Vivo Reproductive/Developmental Toxicity Screening (Based on OECD TG 421)

Diagram 3: Experimental Workflow for In Vivo Reproductive Toxicity Screening

Caption: General workflow for an in vivo reproductive toxicity screening study.

-

Test System: Typically, the rat is the preferred rodent species. At least 10 animals of each sex per group are recommended.[6]

-

Dose Groups: A control group and at least three test groups receiving graduated doses of BMEP are used. The highest dose should induce some toxicity but not mortality.

-

Administration: The oral route (gavage) is most common, with the test substance administered daily.

-

Dosing Period: Males are dosed for a minimum of four weeks, including a pre-mating, mating, and post-mating period. Females are dosed throughout the study, including mating, gestation, and lactation.[6]

-

Observations:

-

Parental Animals: Daily clinical observations, weekly body weight and food consumption measurements.

-

Offspring: Number of live and dead pups, sex, body weight at birth and on day 4 post-partum, and any physical or behavioral abnormalities.

-

-

Pathology: Gross necropsy of all parental animals. Detailed histological examination of the testes is crucial.[6]

In Vitro Steroidogenesis Assay (Based on OECD TG 456 - H295R Cell Line)

Diagram 4: Workflow for the H295R Steroidogenesis Assay

Caption: Standard workflow for the H295R in vitro steroidogenesis assay.

-

Test System: The H295R human adrenocortical carcinoma cell line, which expresses key enzymes for steroidogenesis.[7][8]

-

Procedure:

-

Cells are seeded in 24-well plates and allowed to acclimate for 24 hours.[7]

-

Cells are then exposed to at least seven concentrations of BMEP (typically in triplicate) for 48 hours. Negative (solvent) and positive (known inducer and inhibitor of steroidogenesis) controls are included.[7]

-

After exposure, the culture medium is collected for hormone analysis.

-

Cell viability is assessed to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.

-

-

Endpoints: The primary endpoints are the concentrations of testosterone and 17β-estradiol in the culture medium, typically measured by ELISA, RIA, or LC-MS/MS.[7][8]

Conclusion

This compound is a potent endocrine disruptor with well-documented reproductive and developmental toxicity. Its adverse effects are primarily mediated by its metabolite, methoxyacetic acid, which disrupts steroidogenesis through the downregulation of key steroidogenic genes and interference with critical signaling pathways, including epigenetic modifications and estrogen receptor signaling. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for understanding and further investigating the endocrine-disrupting properties of BMEP. This information is crucial for risk assessment, the development of safer alternatives, and for informing regulatory decisions to protect human health.

References

- 1. Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification [jstage.jst.go.jp]

- 2. The role of metabolism in 2-methoxyethanol-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. besjournal.com [besjournal.com]

- 4. Expression of adrenocortical steroidogenic acute regulatory (StAR) protein is influenced by chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroidogenic acute regulatory protein: an update on its regulation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reproductive Toxicity of Bis(2-methoxyethyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a specialty plasticizer, is a potent reproductive and developmental toxicant. Its toxicity is primarily mediated by its metabolites, 2-methoxyethanol (B45455) (2-ME) and its subsequent oxidation product, methoxyacetic acid (MAA). In vivo studies in animal models, predominantly rats and mice, have demonstrated significant adverse effects on both male and female reproductive systems. In males, DMEP exposure leads to testicular atrophy, characterized by decreased testes weight, seminiferous tubule damage, sperm degeneration, and increased incidence of abnormal sperm.[1] In females, developmental studies have shown that DMEP is embryotoxic, fetotoxic, and teratogenic, causing increased fetal death or resorption, reduced fetal weight, and significant malformations, particularly of the central nervous system and skeleton.[1] The primary molecular mechanism of testicular toxicity is attributed to MAA, which induces apoptosis in spermatocytes, likely through the inhibition of histone deacetylases (HDACs), leading to histone hyperacetylation.[2] Furthermore, MAA has been shown to impair Sertoli cell function by decreasing lactate (B86563) production, a crucial energy substrate for developing germ cells.[3] This document provides a comprehensive overview of the key reproductive toxicity studies, detailed experimental methodologies, and an examination of the underlying molecular pathways.

Male Reproductive Toxicity

Exposure to bis(2-methoxyethyl) phthalate has been consistently shown to induce significant testicular toxicity in laboratory animals. The primary effects observed are a reduction in testicular weight and histopathological changes within the seminiferous tubules.

Quantitative Data from In Vivo Studies

The following tables summarize the key findings from pivotal studies on the male reproductive toxicity of DMEP.

Table 1: Effects of this compound on Male Reproductive Organs in Rats

| Study Reference | Species/Strain | Dose (mg/kg bw/day) | Route | Duration | Key Findings | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |

| Topping, 1984 | Rat | 100, 1000 | Gavage | 12 treatments over 16 days | At 1000 mg/kg: Severe reduction in absolute and relative testes weight; seminiferous tubule atrophy, sperm degeneration, presence of giant spermatids.[1] | 100 | 1000[1] |

| Cassidy et al., 1983 | Wistar Rat | 1000, 1500, 2000 | Oral | 11 days | Dose-related decreases in testes weight and increases in abnormal sperm heads (statistically significant at ≥1500 mg/kg).[1] | Not Established | 1000 (based on decreased testes weight)[1] |

Table 2: Effects of this compound on Male Reproductive Organs in Mice

| Study Reference | Species/Strain | Dose (mg/kg bw/day) | Route | Duration | Key Findings |

| Calley et al., 1966 | Mouse | 250 | Intraperitoneal | 6 weeks | Significant reduction in testes weight (p<0.01).[1] |

| Singh et al., 1974 | ICR Mouse | Not specified (Dominant Lethal Assay) | Intraperitoneal | - | Positive in dominant lethal assay, suggesting potential for germ cell mutagenicity.[1] |

Experimental Protocols

Topping, 1984 - Rat Oral Gavage Study

-

Objective: To assess the sub-chronic oral toxicity of DMEP on male reproductive organs.

-

Test System: Male rats (strain not specified in secondary source), 5 animals per dose group.

-

Administration: DMEP was administered by oral gavage at doses of 100 or 1000 mg/kg bw/day. A control group received distilled water.

-

Dosing Schedule: A total of 12 treatments were administered over a 16-day period.

-

Endpoints Evaluated: Absolute and relative testes weight, histopathology of the testes.

-

Key Protocol Details: Animals were necropsied at the end of the treatment period for organ weight measurement and tissue collection. Histopathological examination focused on the seminiferous tubules and spermatogenesis.[1]

Cassidy et al., 1983 - Rat Oral Study

-

Objective: To evaluate the effect of DMEP on testicular sperm head morphology.

-

Test System: Male Wistar rats, 5 animals per dose group.

-

Administration: DMEP was administered orally at doses of 1000, 1500, or 2000 mg/kg bw/day.

-

Dosing Schedule: Daily for 11 consecutive days.

-

Endpoints Evaluated: Body weight, testes weight, frequency of abnormal sperm heads.

-

Key Protocol Details: This study utilized a testicular sperm head counting technique to quantify abnormalities.[1][4][5]

Molecular Mechanism of Testicular Toxicity

The testicular toxicity of DMEP is not caused by the parent compound itself but by its primary active metabolite, methoxyacetic acid (MAA).[6][7] DMEP is rapidly hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME), and 2-ME is then oxidized to MAA.[1] MAA targets spermatogenesis through a multi-faceted mechanism.

The key events in the toxicity pathway are:

-

Inhibition of Sertoli Cell Function: MAA directly affects Sertoli cells, inhibiting their ability to produce lactate.[3] Since developing germ cells, particularly spermatocytes, rely on lactate from Sertoli cells as a primary energy source, this disruption starves the germ cells.[1]

-

Induction of Germ Cell Apoptosis: MAA has been shown to inhibit the activity of histone deacetylases (HDACs) within spermatocytes.[2] This leads to an accumulation of acetylated histones (hyperacetylation), an epigenetic modification that precedes and is associated with the induction of apoptosis (programmed cell death) in these cells.[2] The primary target appears to be pachytene spermatocytes.[8]

-

Oxidative Stress: MAA exposure can induce oxidative stress in testicular cells, triggering the mitochondrial pathway of apoptosis through the release of cytochrome C and activation of caspases.[8]

Developmental and Teratogenic Effects

DMEP and its metabolites are potent developmental toxicants, capable of inducing embryolethality and significant structural malformations. Studies have been primarily conducted in rats using intraperitoneal administration, which has shown marked effects. There is a notable lack of developmental toxicity studies via the more physiologically relevant oral or inhalation routes.[1]

Quantitative Data from Developmental Studies

Table 3: Developmental Toxicity of this compound in Rats

| Study Reference | Species/Strain | Dose (mL/kg) | Route | Gestation Day(s) of Dosing | Key Findings | NOAEL | |---|---|---|---|---|---| | Parkhie et al., 1982 | Wistar Rat | 0.6 | Intraperitoneal | Single dose on GD 10, 11, 12, 13, or 14 | Embryotoxic (increased dead/resorbed fetuses), Fetotoxic (decreased fetal weight), Teratogenic (increased hydrocephaly and skeletal malformations like absent fibula, forked ribs).[1][9] | Not Established (effects seen at the lowest dose)[1] |

Experimental Protocols

Parkhie et al., 1982 - Rat Teratogenicity Study

-

Objective: To assess the embryotoxic, fetotoxic, and teratogenic potential of DMEP.

-

Test System: Pregnant Wistar rats.

-

Administration: A single dose of 0.6 mL/kg DMEP was administered via intraperitoneal injection. Control animals received an equivalent volume of physiological saline.

-

Dosing Schedule: Separate groups of animals were dosed on one of gestation days (GD) 10, 11, 12, 13, or 14.

-

Endpoints Evaluated: Number of live, dead, and resorbed fetuses; fetal body weight; external, visceral, and skeletal malformations in the fetuses.

-

Key Protocol Details: The study design aimed to identify critical windows of susceptibility to the teratogenic effects of DMEP during organogenesis. The effects on the dams were not reported in the available summaries.[1]

Mechanism of Developmental Toxicity

Similar to testicular toxicity, the teratogenic effects of DMEP are attributed to its metabolite, methoxyacetic acid (MAA).[10] MAA is considered the proximal teratogen.[10] The proposed mechanisms for MAA's developmental toxicity include:

-

HDAC Inhibition: As in the testis, MAA's ability to inhibit histone deacetylases is a primary mechanism.[11] Proper regulation of histone acetylation is critical for the precise temporal and spatial gene expression required for normal embryonic development. Disruption of this process can lead to apoptosis and malformations.[11]

-

Disruption of Estrogen Signaling: MAA has been shown to decrease the expression of endogenous estrogen receptor-alpha (ERα) and weaken estrogen-stimulated gene expression, which is crucial for many developmental processes.[11][12]

-

Functional Zinc Deficiency: Some studies have suggested that DMEP may induce a functional zinc deficiency in the fetus, which could contribute to the observed teratogenicity, as zinc is an essential cofactor for numerous enzymes and transcription factors involved in development.[9][13]

Conclusion and Implications

The evidence from numerous animal studies unequivocally identifies this compound as a significant reproductive and developmental toxicant. The toxicity is mediated through its metabolite, methoxyacetic acid, which disrupts critical cellular processes in both the developing fetus and the adult testis. Key mechanisms include the inhibition of histone deacetylases and the impairment of crucial cell-cell interactions, such as the metabolic support provided by Sertoli cells to germ cells.

For researchers and professionals in drug development, these findings underscore the importance of screening for metabolic liabilities that can generate toxic metabolites like MAA. The detailed mechanisms, particularly the role of HDAC inhibition and disruption of cellular energy metabolism, provide specific pathways to investigate when assessing the potential reproductive toxicity of new chemical entities. The lack of comprehensive data from oral developmental toxicity studies represents a significant data gap that warrants further investigation to fully characterize the risk to human health.

References

- 1. Embryo- and Testicular-toxicities of Methoxyacetate and the Related: a Review on Possible Roles of One-carbon Transfer and Histone Modification [jstage.jst.go.jp]

- 2. academic.oup.com [academic.oup.com]

- 3. The effect of 2-methoxyethanol and methoxyacetic acid on Sertoli cell lactate production and protein synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. The role of metabolism in 2-methoxyethanol-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 8. Toxicity of Ethylene Glycol Monomethyl Ether: Impact on Testicular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The teratogenicity of methoxyacetic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Bis(2-methoxyethyl) Phthalate Developmental Toxicity in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary